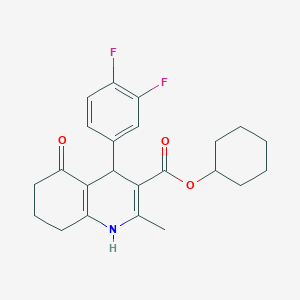![molecular formula C20H11BrClFN2O B4929692 2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4929692.png)
2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzo[h]chromenes This compound is characterized by the presence of multiple functional groups, including an amino group, a bromo-fluorophenyl group, a chloro group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-step process. One common method involves the condensation of 3-bromo-4-fluoroaniline with 6-chloro-4H-benzo[h]chromene-3-carbonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, a continuous flow reactor could be used to optimize reaction conditions and increase yield. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonitrile group may produce primary amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may exhibit anticancer, antiviral, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties
作用機序
The mechanism by which 2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-amino-4-(3-bromo-4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound shares a similar core structure but differs in the presence of additional methyl groups and a tetrahydrochromene ring
特性
IUPAC Name |
2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrClFN2O/c21-15-7-10(5-6-17(15)23)18-13-8-16(22)11-3-1-2-4-12(11)19(13)26-20(25)14(18)9-24/h1-8,18H,25H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCKTTVBEZHTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=C(C3C4=CC(=C(C=C4)F)Br)C#N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine](/img/structure/B4929615.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B4929626.png)
![2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4929649.png)
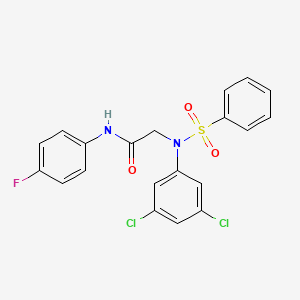
![1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4929668.png)
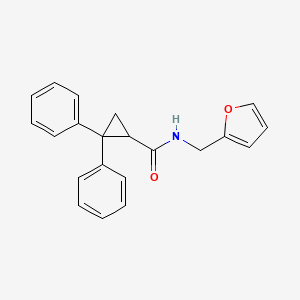
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4929682.png)
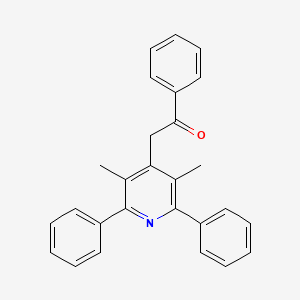
![3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)
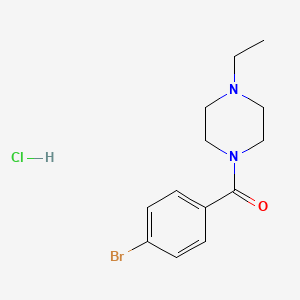
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4929701.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B4929704.png)
